
(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic compound known for its multifaceted applications in various fields of scientific research. This complex molecule combines distinct functional groups that contribute to its unique properties and diverse reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves several key steps:
Formation of Pyrrolidin-1-ylsulfonyl Phenyl Intermediate: : Typically, this step involves the sulfonylation of phenyl compounds with pyrrolidine derivatives, using reagents like sulfonyl chlorides under basic conditions.
Introduction of Trifluoromethylbenzyl Thio Group: : This step might involve the reaction of a benzyl thiol compound with a trifluoromethyl precursor, often facilitated by a transition metal catalyst or through nucleophilic substitution reactions.
Cyclization to Form 4,5-Dihydro-1H-imidazole: : The final cyclization step can be achieved using appropriate reagents and conditions that promote the formation of the imidazole ring, often requiring dehydrating agents or high temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound is optimized for high yield and purity. Large-scale reactions often utilize continuous flow chemistry for better control over reaction parameters, reducing by-products and increasing efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Using oxidizing agents like mCPBA or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce certain functional groups.
Substitution: : Nucleophilic or electrophilic substitutions can occur on different parts of the molecule, influenced by the electronic effects of its substituents.
Common Reagents and Conditions
Oxidation Reagents: : mCPBA, hydrogen peroxide.
Reduction Reagents: : LiAlH4, NaBH4.
Substitution Conditions: : Vary depending on the nature of the substituent; typical reagents include halides, organometallics, and other nucleophiles.
Major Products Formed
The products depend on the specific reactions; for instance:
Oxidation: can introduce sulfoxide or sulfone groups.
Reduction: can result in alcohols or amines.
Substitution: often leads to modified aromatic or alkyl chains.
科学的研究の応用
This compound is used extensively in:
Chemistry: : As a reagent in the synthesis of other complex molecules, providing versatility due to its functional groups.
Biology: : Studying interactions with biological macromolecules, helping to elucidate pathways and mechanisms.
Medicine: : Investigating potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of new materials and catalysts.
作用機序
The mechanism of action involves interactions with molecular targets such as enzymes, receptors, or ion channels. It can inhibit or activate these targets, depending on the context, altering pathways involved in cellular signaling, metabolism, or gene expression.
類似化合物との比較
Compared to other similar compounds, such as (4-(morpholin-1-ylsulfonyl)phenyl) and (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity and metabolic stability. The pyrrolidine ring also contributes to its unique binding properties, distinguishing it from its analogs.
Similar compounds include:
(4-(morpholin-1-ylsulfonyl)phenyl)(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone.
(4-(piperidin-1-ylsulfonyl)phenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone.
This comprehensive overview captures the essence of this compound, showcasing its significance in various scientific domains. Feel free to dive deeper into any specific area!
特性
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S2/c23-22(24,25)18-5-3-4-16(14-18)15-32-21-26-10-13-28(21)20(29)17-6-8-19(9-7-17)33(30,31)27-11-1-2-12-27/h3-9,14H,1-2,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFCLUTZVWUAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)

![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)
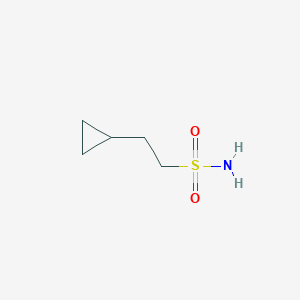
![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)
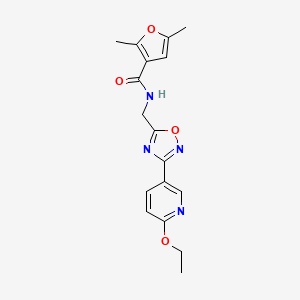
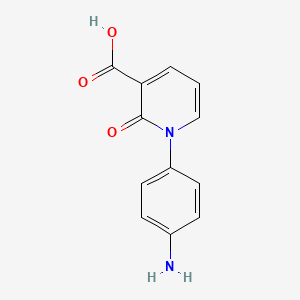
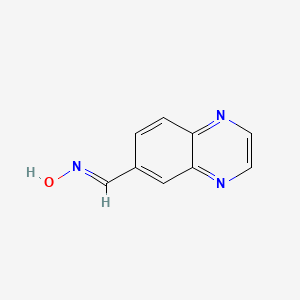

![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)
![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)
![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)
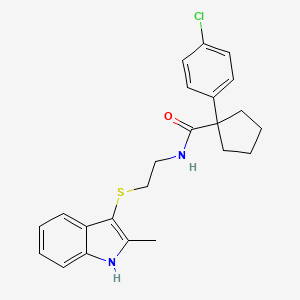
![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)
